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Introduction

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse group
of ion channels crucial for a wide array of physiological processes, ranging from
mechanosensation and proprioception to electrolyte homeostasis and neurotransmission. The
archetypal member, DEG-1, first identified in the nematode Caenorhabditis elegans, provided a
foundational understanding of the structure and function of these channels. Gain-of-function
mutations in deg-1 lead to neuronal swelling and degeneration, highlighting the critical role of
ion flux regulation in cellular health. In mammals, the legacy of DEG-1 is carried by two major
subfamilies: the Acid-Sensing lon Channels (ASICs) and the Epithelial Sodium Channels
(ENaCs). These homologues, while sharing a common ancestry and structural framework with
DEG-1, have evolved to fulfill distinct and vital roles in mammalian physiology and
pathophysiology.

This technical guide provides an in-depth exploration of the core mammalian homologues of
DEG-1. It is designed for researchers, scientists, and drug development professionals, offering
a consolidated resource of quantitative data, detailed experimental protocols, and a visual
representation of the key signaling pathways governing the function of these critical ion
channels. The information presented herein is intended to facilitate a deeper understanding of
ASIC and ENaC channels and to support ongoing research and therapeutic development
efforts targeting this important channel superfamily.
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Mammalian Homologues of DEG-1: ASICs and
ENaCs

The DEG/ENaC superfamily in mammals is primarily composed of the ASIC and ENaC
subfamilies, both of which are amiloride-sensitive, sodium-selective ion channels.[1][2]

e Acid-Sensing lon Channels (ASICs): Primarily expressed in the central and peripheral
nervous systems, ASICs are proton-gated cation channels.[1][3] They are key players in
sensing extracellular pH fluctuations that occur during synaptic transmission, inflammation,
and ischemic events.[1][3] Their involvement in pain perception, fear, learning, and
neurodegeneration following ischemic stroke makes them significant targets for drug
development.[1][4][5] Six ASIC subunits have been identified, encoded by four genes:
ASICla, ASIC1b, ASIC2a, ASIC2Db, ASIC3, and ASIC4.[2] These subunits assemble into
functional homo- or heterotrimeric channels, each with distinct biophysical and
pharmacological properties.[6]

» Epithelial Sodium Channels (ENaCs): ENaCs are constitutively active channels
predominantly located in the apical membrane of epithelial cells in tissues such as the
kidney, lung, and colon.[7][8] They are critical for maintaining sodium and water balance,
which in turn regulates blood pressure.[8] The canonical ENaC is a heterotrimer composed
of a, B, and y subunits, although a & subunit can substitute for the a subunit in some tissues.
[8][9][10] Dysfunction of ENaC is linked to several diseases, including hypertension (Liddle's
syndrome) and cystic fibrosis.[11][12]

Quantitative Data on DEG-1 Homologues

A precise understanding of the biophysical and pharmacological properties of ASIC and ENaC
channels is essential for functional studies and drug design. The following tables summarize
key quantitative data from the literature.

Table 1: Biophysical Properties of ASIC and ENaC
Channels
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pH of Half- Single- .
e
Channel Maximal Channel lon Selectivity v o
L Characteristic
Subtype Activation Conductance (PNa+/PK+)
s
(pPHs0) (pS)
Permeable to
ASICla . . o
~6.2-6.6 ~10-15 High Caz* in addition
(homomer)
to Na*.[2][10]
ASIC2a Low proton
~4.4 ~12-18 Moderate o
(homomer) sensitivity.[2]
Exhibits a
biphasic current
ASIC3 . . .
~6.4-6.8 ~6-10 High with a transient
(homomer) .
and sustained
component.
Intermediate
roperties
ASICla/2a . brov
~5.0 ~15 High between ASICla
(heteromer)
and ASIC2a
homomers.
Not applicable Highly selective
p_p ) ~4-5 (in high ) oy
oBy-ENaC (constitutively Na) Very High (>500) for Na* over K*.
a
active) [13]
Divergent cation
Activated by selectivity
ofBy-ENaC protons (ECso ~40 PNa+ > PLi+ compared to

~pH 6.0)

ofy-ENaC.[10]
[14]

Table 2: Pharmacological Profile of Key Modulators
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Channel Subtype Modulator Potency (ICso / Ki) Mode of Action
ASICla Amiloride ~10-100 pM Non-specific blocker
PcTx1 (Psalmotoxin o
ASICla n ~0.9nM Specific inhibitor
o ~0.1-0.2 pM (Ki ~20
oBy-ENaC Amiloride M) Potent Blocker[8][10]
n
Blocker (lower affinity
ofBy-ENaC Amiloride ~2.6 UM than for ay-ENaC)
[10]
ofy-ENaC Benzamil ~0.01 uM Potent Blocker
Blocker (lower affinity
ofBy-ENaC Benzamil ~0.3 uM than for aBy-ENaC)

[10]

Table 3: Tissue Expression of ASIC and ENaC Subunits

iIn Humans
. Primary Tissues of Expression
Subunit .
(mRNAI/Protein)
Central Nervous System (widespread), Dorsal
ASIC1 .
Root Ganglia (DRG)[15][16]
ASIC2 Central Nervous System, DRG[15][16]
ASIC3 Primarily Dorsal Root Ganglia[2][15]
Kidney (distal nephron), Colon, Lung, Sweat
o-ENaC
Glands[7][8]
B-ENaC Kidney, Colon, Lung[7][8]
y-ENaC Kidney, Colon, Lung[7][8]
0-ENaC Brain, Pancreas, Testis, Ovary, Esophagus[10]
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Signaling Pathways

The activity of ASIC and ENaC channels is tightly regulated by a complex network of
intracellular signaling pathways. These pathways modulate channel expression at the cell
surface, their open probability, and their interaction with other proteins.

ENaC Regulation by the Nedd4-2 Pathway

A key regulatory mechanism for ENaC is its ubiquitination by the E3 ubiquitin ligase Nedd4-2,
which targets the channel for internalization and degradation. This process is dynamically
controlled by hormones like aldosterone via the serum and glucocorticoid-inducible kinase 1
(SGK1).
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ENaC regulation by Aldosterone-SGK1-Nedd4-2 signaling.

ASICla Modulation by Protein Kinase C (PKC)

The function of ASIC1a, a key player in acid-induced neuronal injury, is modulated by various
kinases, including Protein Kinase C (PKC). The PKC signaling cascade can influence ASICla
expression and activity, often involving the transcription factor NF-kB.
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Modulation of ASIC1la expression and function by PKC/NF-kB.

Experimental Protocols

Reproducible and robust experimental methods are the cornerstone of ion channel research.
This section provides detailed protocols for key techniques used to study ASIC and ENaC
channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of ASICs
in Transfected HEK293 Cells

This protocol describes the electrophysiological recording of proton-activated currents from
ASIC channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

o Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% COz2
incubator.

o For transfection, plate cells onto glass coverslips in a 35 mm dish to reach 50-70%
confluency on the day of transfection.

o Transfect cells with a plasmid encoding the desired ASIC subunit(s) (e.g., hASIC1la) and a
fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine
2000) according to the manufacturer's protocol.

 Incubate cells for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiology:
e Solutions:

o External Solution (pH 7.4): 140 mM NacCl, 4 mM KCI, 2 mM CaClz, 1 mM MgClz, 10 mM
HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
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o Internal (Pipette) Solution: 120 mM KCI, 10 mM NaCl, 1 mM MgClz, 10 mM EGTA, 10 mM
HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.

o Activating Solution (e.g., pH 6.0): Same as external solution, but buffered with 10 mM
MES instead of HEPES and pH adjusted to 6.0 with HCI.

e Recording:

o Transfer a coverslip with transfected cells to the recording chamber on an inverted
microscope and perfuse with the external solution (pH 7.4).

o ldentify transfected cells by fluorescence.

o Pull patch pipettes from borosilicate glass to a resistance of 3-5 MQ when filled with the
internal solution.

o Establish a giga-ohm seal and obtain the whole-cell configuration.

o Clamp the cell membrane potential at a holding potential of -60 mV.

o Rapidly apply the activating solution (e.g., pH 6.0) using a fast perfusion system to evoke
an inward current.

o Wash with the external solution (pH 7.4) to allow the current to return to baseline and the
channel to recover from desensitization.

e Data Analysis:

o Record and analyze the peak current amplitude, activation kinetics, and desensitization
kinetics using appropriate software (e.g., pPCLAMP, AxoGraph).

o To determine pH sensitivity (pHso), apply a range of acidic solutions and plot the
normalized peak current against the pH, fitting the data with the Hill equation.

Click to download full resolution via product page

Workflow for ASIC patch-clamp electrophysiology.

Protocol 2: lon Flux Assay for ENaC Activity using a
Fluorescent Indicator

This protocol provides a method for measuring ENaC activity in a population of cells by
monitoring changes in intracellular Na* concentration using a Na*-sensitive fluorescent dye.
This is suitable for higher-throughput screening of ENaC modulators.

1. Cell Preparation:
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Plate cells expressing ENaC (e.g., mpkCCD cells or transfected CHO cells) in a 96-well
black-walled, clear-bottom plate and grow to confluence.

Wash the cells twice with a low-Na* buffer (e.g., replacing NaCl with NMDG-CI).
. Dye Loading:

Prepare a loading buffer containing a Na*-sensitive fluorescent indicator (e.g., CoroNa
Green AM or Asante Natrium Green-2 AM) and Pluronic F-127 in the low-Na* buffer.

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.
Wash the cells three times with the low-Na* buffer to remove excess dye.
. Assay Performance:

Place the 96-well plate into a fluorescence plate reader capable of kinetic reads and with
automated injection.

Establish a baseline fluorescence reading in the low-Na* buffer.

To measure ENaC inhibition, add compounds (e.g., amiloride) to the wells and incubate for
10-20 minutes.

Initiate the Na* influx by injecting a high-Na* buffer (e.g., 140 mM NacCl) into the wells.

Immediately begin kinetic fluorescence reading (e.g., every 5-10 seconds for 5-10 minutes)
at the appropriate excitation/emission wavelengths for the chosen dye.

. Data Analysis:
The rate of fluorescence increase is proportional to the rate of Na* influx through ENaC.
Calculate the initial rate of fluorescence change (slope) for each well.

For inhibitor studies, normalize the rates to a vehicle control (0% inhibition) and a maximal
inhibition control (e.g., high concentration of amiloride, 100% inhibition).
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» Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-
response curve to determine the ICso.

Conclusion

The mammalian homologues of C. elegans DEG-1, the ASIC and ENaC channels, are
fundamental to a vast range of physiological functions and are deeply implicated in numerous
human diseases. Their roles as sensors of chemical and mechanical stimuli place them at the
forefront of research in neuroscience, cardiovascular regulation, and epithelial biology. As
therapeutic targets, they hold immense promise for the development of novel treatments for
conditions such as chronic pain, ischemic stroke, hypertension, and cystic fibrosis.[4][11][12]
[17] A thorough understanding of their quantitative properties, the signaling networks that
control them, and the experimental methods used to probe their function is paramount. It is
hoped that this technical guide will serve as a valuable resource for the scientific community,
accelerating discovery and innovation in this dynamic and clinically significant field of ion
channel research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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